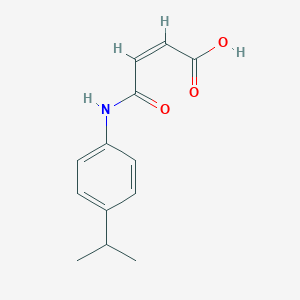

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a compound known for its structural characteristics that can be used for the synthesis of several active molecules.

Métodos De Preparación

The synthesis of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid typically involves the reaction of maleic anhydride with primary amines. This reaction results in the formation of amino carboxylic acid derivatives. The synthetic route involves the reaction of the amine group with lactone carbonyl through acid catalysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Análisis De Reacciones Químicas

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Its derivatives are explored for potential therapeutic applications due to their enzyme inhibition capabilities.

Industry: The compound can be used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. It inhibits the activity of carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can have various physiological effects, depending on the specific enzyme and biological context.

Comparación Con Compuestos Similares

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid can be compared with other butenoic acid derivatives and maleimide structures. Similar compounds include:

Maleimide: Derived from maleic acid and imide functional groups, used in polymer chemistry.

Butenoic Acid Derivatives: Various derivatives with different substituents on the butenoic acid backbone. The uniqueness of this compound lies in its specific structural features and its potent enzyme inhibition properties, which make it a valuable compound for scientific research and potential therapeutic applications.

Actividad Biológica

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid, also known by its IUPAC name, is a compound with significant biological activity, particularly in enzyme inhibition. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound is characterized by a butenoic acid backbone with an oxo group and an arylamino substituent. The synthesis typically involves the reaction of maleic anhydride with primary amines, resulting in amino carboxylic acid derivatives. The general reaction pathway is as follows:

- Reagents : Maleic anhydride and a primary amine (e.g., 4-isopropylaniline).

- Conditions : Acid catalysis to facilitate the formation of the desired product.

- Product : The resulting compound has structural features that allow for further derivatization into biologically active molecules .

Target Enzymes

Research indicates that this compound exhibits potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II). These enzymes are crucial for various physiological processes, including the reversible hydration of carbon dioxide to bicarbonate and protons .

Inhibition Studies

The inhibition kinetics of this compound have been evaluated, revealing low nanomolar Ki values:

- hCA I : Ki values range from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM.

- hCA II : Ki values range from 2.01 ± 0.52 nM to 2.94 ± 1.31 nM .

These results suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their function through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Enzyme Inhibition : A study focused on synthesizing various derivatives of butenoic acids demonstrated that modifications to the aryl group can enhance enzyme inhibitory properties against hCA I and II .

- Therapeutic Potential : The enzyme inhibition profile suggests potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain types of edema .

- Comparative Analysis : When compared to other similar compounds like maleimides and butenoic acid derivatives, this compound stands out due to its unique structural characteristics and significant biological activity .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Strong inhibitors of human carbonic anhydrase I and II |

| Kinetic Parameters | Ki values in low nanomolar range indicate high potency |

| Potential Applications | Possible therapeutic uses in ocular pressure management and fluid retention |

Propiedades

IUPAC Name |

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMYFMFTSJZRGG-FPLPWBNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.